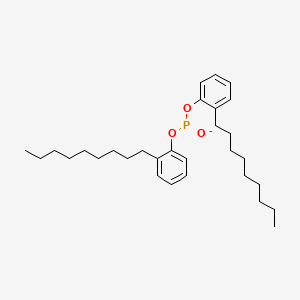
2,6-Diethyl-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diethyl-4-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is distinguished by the presence of two ethyl groups at the 2 and 6 positions and a methyl group at the 4 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethyl-4-methylpyridine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,6-dimethylpyridine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. The compound is then purified through distillation or recrystallization techniques to achieve the desired quality.
化学反应分析
Types of Reactions: 2,6-Diethyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
科学研究应用
2,6-Diethyl-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2,6-Diethyl-4-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitrogen atom in the pyridine ring plays a crucial role in its binding affinity and reactivity with target molecules.
相似化合物的比较
2,6-Dimethylpyridine: Lacks the ethyl groups present in 2,6-Diethyl-4-methylpyridine.
4-Methylpyridine: Has a methyl group at the 4 position but lacks the ethyl groups at the 2 and 6 positions.
2,6-Di-tert-butyl-4-methylpyridine: Contains tert-butyl groups instead of ethyl groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 2 and 6 positions enhances its steric hindrance and influences its reactivity compared to other pyridine derivatives.
属性
CAS 编号 |
54119-31-2 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
2,6-diethyl-4-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-6-8(3)7-10(5-2)11-9/h6-7H,4-5H2,1-3H3 |
InChI 键 |
XYOSQWTYOCOLBY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=N1)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)
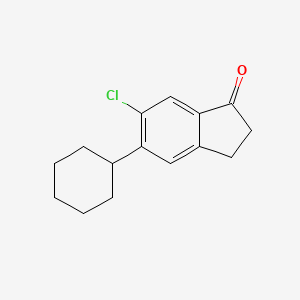
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)
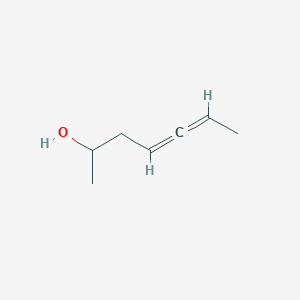

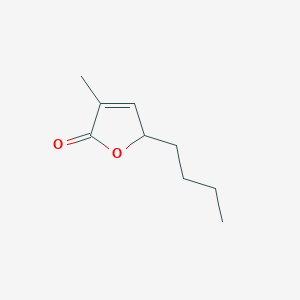

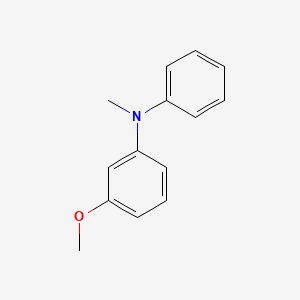
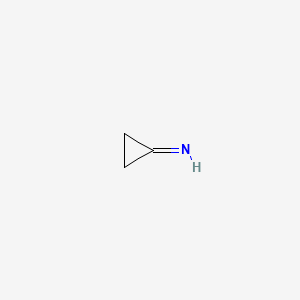

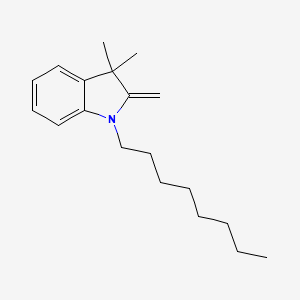
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)
![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)
